4-Fluoro-3-(piperidin-4-yl)-1H-indole
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Overview
Description
4-Fluoro-3-(piperidin-4-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom and a piperidine ring in this compound enhances its chemical properties, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(piperidin-4-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and piperidine.
Formation of Indole Ring: The indole ring is formed through a cyclization reaction. This can be achieved using various methods, including the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the indole derivative with piperidine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the fluorine atom or the piperidine ring can be replaced with other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction may produce reduced indole derivatives.
Scientific Research Applications
4-Fluoro-3-(piperidin-4-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
4-Fluoro-3-(piperidin-4-yl)-1H-indazole: Similar in structure but with an indazole ring instead of an indole ring.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Contains a benzoxazole ring and is used in similar applications.
4-Fluoro-3-(piperidin-4-yl)phenol: Similar structure but with a phenol group instead of an indole ring.
Uniqueness: 4-Fluoro-3-(piperidin-4-yl)-1H-indole is unique due to its specific combination of a fluorine atom, piperidine ring, and indole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-fluoro-3-piperidin-4-yl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c14-11-2-1-3-12-13(11)10(8-16-12)9-4-6-15-7-5-9/h1-3,8-9,15-16H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIYMTQMNDLJHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571704 |
Source
|
Record name | 4-Fluoro-3-(piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173150-61-3 |
Source
|
Record name | 4-Fluoro-3-(piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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